BenchChemオンラインストアへようこそ!

(E)-4-phenylbut-3-en-1-amine

Monoamine oxidase inhibition Parkinson's disease research Neurodegeneration models

(E)-4-Phenylbut-3-en-1-amine (CAS: 7515-38-0 / 82593-25-7) is a C10 homoallylic primary amine with a characteristic E-configured styryl double bond, molecular weight 147.22 g/mol, and XLogP3-AA of 1.9. This compound is supplied as a versatile small molecule scaffold and building block for pharmaceutical research and asymmetric organocatalysis applications , with standard commercial purity specifications of 95%.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B8719315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-phenylbut-3-en-1-amine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCCN
InChIInChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2
InChIKeyCBYAPCMTYUIARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-Phenylbut-3-en-1-amine Procurement: Technical Specifications and Research-Grade Molecular Profile


(E)-4-Phenylbut-3-en-1-amine (CAS: 7515-38-0 / 82593-25-7) is a C10 homoallylic primary amine with a characteristic E-configured styryl double bond, molecular weight 147.22 g/mol, and XLogP3-AA of 1.9 . This compound is supplied as a versatile small molecule scaffold and building block for pharmaceutical research and asymmetric organocatalysis applications , with standard commercial purity specifications of 95% . Its structure combines a reactive primary amine handle with a conformationally constrained trans-olefin that distinguishes it from saturated phenethylamine analogs in both synthetic utility and biological target engagement.

(E)-4-Phenylbut-3-en-1-amine Differential Selection: Why Structural Analogs Cannot Substitute


Generic substitution among phenethylamine-class compounds fails because the E-configured α,β-unsaturated double bond in (E)-4-phenylbut-3-en-1-amine introduces three irreversible differentiating factors: (1) a vinylogous relationship to amphetamine that alters biogenic amine transporter release potency and eliminates 5-HT2 receptor activity [1], (2) a unique MAO inhibition profile with species- and isoform-dependent selectivity patterns distinct from both saturated phenethylamines and classical MAO-B inhibitors [2], and (3) stereoelectronic properties of the conjugated olefin that enable distinct reactivity in asymmetric catalysis . The replacement of hydroxy functional groups on the phenethylamine scaffold by hydrophobic substituents has been shown to increase selectivity for MAO-B by −1.1 to −6.9 kJ mol⁻¹ [3], establishing that structural modifications within this scaffold produce non-interchangeable biological outcomes.

(E)-4-Phenylbut-3-en-1-amine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


(E)-4-Phenylbut-3-en-1-amine vs. Selegiline: Divergent MAO-B/MAO-A Selectivity Profiles for Orthogonal Research Applications

In bovine brain mitochondria assays, (E)-4-phenylbut-3-en-1-amine demonstrates an unusual inverted selectivity pattern compared to the clinical MAO-B inhibitor selegiline. The compound inhibits MAO-A with an IC50 of 82 nM while requiring 890,000 nM (890 μM) to achieve MAO-B inhibition [1]. Selegiline, by contrast, exhibits the opposite preference with MAO-B IC50 of 51 nM and MAO-A IC50 of 23,000 nM (23 μM), representing 450-fold selectivity for MAO-B . This inversion of isoform preference creates fundamentally different research utility.

Monoamine oxidase inhibition Parkinson's disease research Neurodegeneration models

(E)-4-Phenylbut-3-en-1-amine vs. Vinylogous Amphetamine S-6: Structural Basis for Differential Transporter Release Potency

The α-unsubstituted parent compound (E)-4-phenylbut-3-en-1-amine functions as a dual dopamine/serotonin releaser . Its α-methylated vinylogous analog (S-6; (1S,3E)-1-methyl-4-phenyl-but-3-enylamine) demonstrates potent dual DA/5-HT releasing activity with DAT EC50 of 50.1 nM and NET EC50 of 59.1 nM, and critically shows no activity at 5-HT2 receptors [1]. This structure-activity relationship demonstrates that α-substitution modulates release potency while the vinylogous scaffold eliminates 5-HT2 activity that is present in amphetamine-class compounds.

Dopamine transporter Serotonin transporter Biogenic amine release

(E)-4-Phenylbut-3-en-1-amine MAO-B Species-Dependent Activity: Rat vs. Bovine Differential Inhibition

MAO-B inhibitory activity of (E)-4-phenylbut-3-en-1-amine displays pronounced species dependence. In rat liver mitochondrial MAO-B assays using [14C]-phenylethylamine substrate, the compound exhibits an IC50 of 617,000 nM (617 μM) [1]. In bovine brain mitochondria assays using benzylamine substrate, the IC50 is 890,000 nM (890 μM) [2]. Both values indicate weak MAO-B inhibition, but the ~1.4-fold species difference may inform experimental design. By comparison, selegiline maintains potent MAO-B inhibition across species (human recombinant IC50: 5.5-51 nM) [3].

MAO-B species selectivity Rodent models Comparative enzymology

(E)-4-Phenylbut-3-en-1-amine vs. Saturated Phenethylamines: E-Olefin as Differentiating Scaffold in Asymmetric Organocatalysis

The E-configured α,β-unsaturated double bond in (E)-4-phenylbut-3-en-1-amine enables synthetic transformations not accessible with saturated phenethylamine analogs. This compound serves as a precursor for amine-squaramide organocatalysts employed in Michael/hemiketalization cascade reactions . The conjugated olefin provides a reactive handle for asymmetric transformations while maintaining the primary amine for catalyst derivatization—a dual functionality absent in saturated analogs such as 4-phenylbutan-1-amine.

Asymmetric organocatalysis Chiral amine synthesis Michael addition

(E)-4-Phenylbut-3-en-1-amine Dopamine D2 Receptor Affinity: Comparative Binding Profile

At human dopamine D2 receptors, (E)-4-phenylbut-3-en-1-amine demonstrates measurable but modest binding affinity with Ki values of 170 nM at the high-affinity D2S site [1] and 1,500 nM (1.5 μM) at D2S under alternative assay conditions [2]. For reference, the antipsychotic haloperidol binds D2 with Ki ~1-2 nM, while dopamine itself has Ki ~500-2,000 nM. This places the compound in the range of weak to moderate D2 ligand, with affinity approximately 100-fold weaker than high-potency antipsychotics.

Dopamine D2 receptor Receptor binding Structure-activity relationship

(E)-4-Phenylbut-3-en-1-amine P2X3 Receptor Antagonist Activity: Off-Target Screening Data

In recombinant rat P2X3 purinoceptor assays expressed in Xenopus oocytes, (E)-4-phenylbut-3-en-1-amine was evaluated for antagonist activity at a screening concentration of 10 μM [1]. The data indicate an EC50 of 80 nM for activity at this target [1]. This represents a potentially potent interaction with P2X3 channels, which are implicated in chronic pain and cough reflex pathways. This activity is structurally distinct from the compound's effects at monoamine transporters and MAO enzymes.

P2X3 purinoceptor Pain research Ion channel pharmacology

(E)-4-Phenylbut-3-en-1-amine: Evidence-Backed Research and Industrial Application Scenarios


MAO-A Selective Inhibition Studies in Bovine or Rodent Models

Based on the quantitative selectivity data showing 10,850-fold preference for MAO-A over MAO-B in bovine brain mitochondria (MAO-A IC50: 82 nM vs MAO-B IC50: 890,000 nM) [1], (E)-4-phenylbut-3-en-1-amine is suitable for experiments requiring selective MAO-A inhibition without MAO-B confounds. Researchers should note the species-dependent variation in MAO-B activity (rat IC50: 617,000 nM) [2] when designing cross-species studies.

Dual Dopamine/Serotonin Transporter Release Studies Without 5-HT2 Receptor Confounds

The compound's activity as a dual dopamine/serotonin releaser , combined with the vinylogous scaffold's demonstrated elimination of 5-HT2 receptor activity in structurally related analogs [3], positions (E)-4-phenylbut-3-en-1-amine as a tool for investigating transporter-mediated monoamine release without serotonergic receptor-mediated off-target effects that complicate interpretation with amphetamine-class compounds.

Asymmetric Organocatalysis Catalyst Precursor Synthesis

The E-configured conjugated olefin and primary amine functionalities enable derivatization into amine-squaramide organocatalysts for Michael/hemiketalization cascade reactions . This compound serves as a chiral building block for catalyst development programs where both amine nucleophilicity and olefin π-system participation are required—capabilities absent in saturated phenethylamine alternatives.

P2X3 Purinoceptor Antagonist Screening and Pain Pathway Research

With an EC50 of 80 nM for P2X3 antagonist activity in recombinant rat receptors [4], (E)-4-phenylbut-3-en-1-amine presents a structurally simple scaffold for investigating P2X3-mediated signaling pathways implicated in chronic pain, cough reflex, and sensory neurobiology. This activity is orthogonal to the compound's monoamine-related pharmacology, enabling distinct research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-4-phenylbut-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.